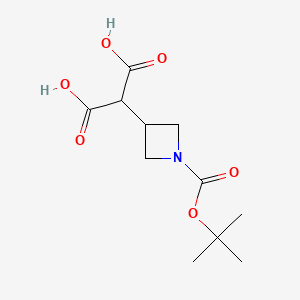
Ácido 2-(1-(terc-butoxicarbonil)azetidin-3-il)malónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid is a compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring attached to a malonic acid moiety
Aplicaciones Científicas De Investigación
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Protection with tert-Butoxycarbonyl (Boc) Group: The azetidine ring is then protected with a Boc group to prevent unwanted reactions during subsequent steps.
Attachment of Malonic Acid Moiety: The Boc-protected azetidine is then reacted with malonic acid or its derivatives under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions to expose the azetidine ring for further functionalization.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Condensation Reactions: The malonic acid moiety can undergo condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Acidic Conditions: For Boc group removal.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Condensation Reagents: Such as carbodiimides for forming amide bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the Boc group yields the free azetidine, while condensation reactions can form amides or esters.
Mecanismo De Acción
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc-protected azetidine ring can be selectively deprotected to expose the azetidine, which can then interact with molecular targets. The malonic acid moiety can also participate in reactions that form new bonds, contributing to the compound’s versatility in synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic Acid: Similar structure but with an acetic acid moiety instead of malonic acid.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)propanoic Acid: Similar structure with a propanoic acid moiety.
Uniqueness
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid is unique due to the presence of both the Boc-protected azetidine ring and the malonic acid moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(5-12)7(8(13)14)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORKXXJEHCMZEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725377 |
Source


|
| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183062-97-7 |
Source


|
| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
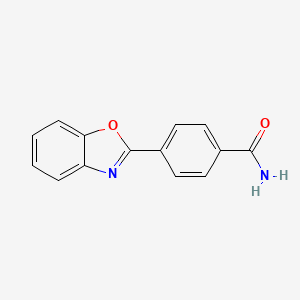
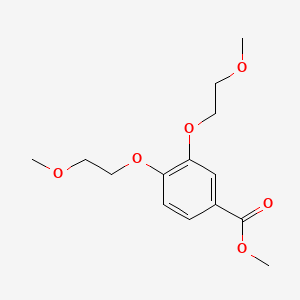
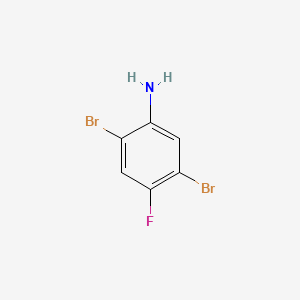
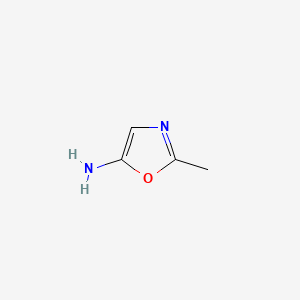
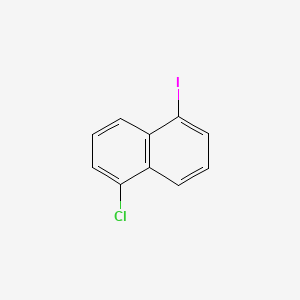
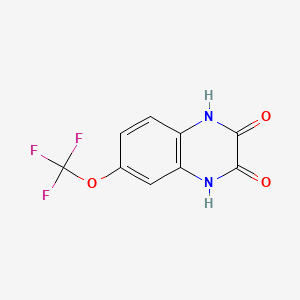
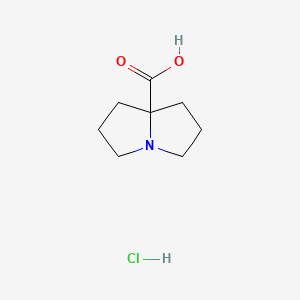
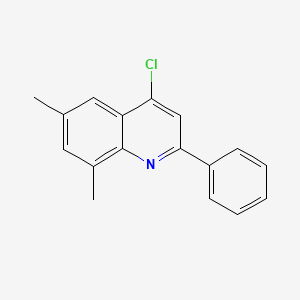
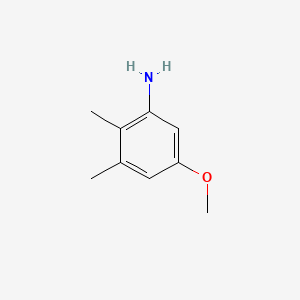
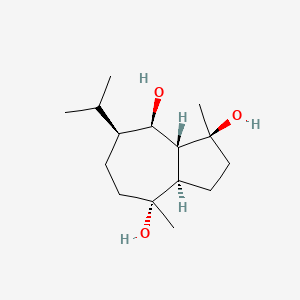
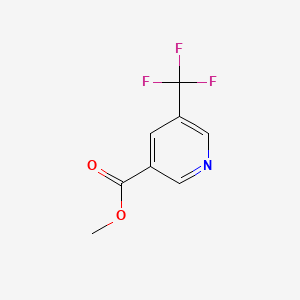

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)
![2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B599459.png)
